molecular formula C6H10O3 B6200641 2-methyl-1,4-dioxane-2-carbaldehyde CAS No. 2694734-15-9

2-methyl-1,4-dioxane-2-carbaldehyde

Cat. No.: B6200641
CAS No.: 2694734-15-9
M. Wt: 130.14 g/mol
InChI Key: PUHDMVKQLZZYTH-UHFFFAOYSA-N
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Description

2-methyl-1,4-dioxane-2-carbaldehyde is an organic compound with the molecular formula C6H10O3 It is a derivative of dioxane, a heterocyclic compound containing two oxygen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,4-dioxane-2-carbaldehyde typically involves the reaction of 2-methyl-1,4-dioxane with an appropriate oxidizing agent. One common method is the oxidation of 2-methyl-1,4-dioxane using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the starting material, 2-methyl-1,4-dioxane, is continuously fed into the reactor along with the oxidizing agent. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 2-methyl-1,4-dioxane-2-carboxylic acid

    Reduction: 2-methyl-1,4-dioxane-2-methanol

    Substitution: Derivatives with different functional groups replacing the aldehyde group

Mechanism of Action

The mechanism of action of 2-methyl-1,4-dioxane-2-carbaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows the compound to modify biological molecules, potentially leading to antimicrobial or antifungal effects . The specific molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane-2-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.

    2-methyl-1,3-dioxane-2-carbaldehyde: Similar structure but with a different ring configuration.

    2-methyl-1,4-dioxane-2-methanol: The reduced form of 2-methyl-1,4-dioxane-2-carbaldehyde.

Uniqueness

This compound is unique due to the presence of both the dioxane ring and the aldehyde functional group.

Properties

CAS No.

2694734-15-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-methyl-1,4-dioxane-2-carbaldehyde

InChI

InChI=1S/C6H10O3/c1-6(4-7)5-8-2-3-9-6/h4H,2-3,5H2,1H3

InChI Key

PUHDMVKQLZZYTH-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCO1)C=O

Purity

95

Origin of Product

United States

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